1,2-Dimethyl-1H-imidazole-5-carboxylic acid
Overview
Description
1,2-Dimethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
1,2-Dimethyl-1H-imidazole-5-carboxylic acid is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a diverse range of applications . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1H-imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 1,2-diaminoalkanes with carboxylic acids or aldehydes at high temperatures, often requiring a dehydrogenating catalyst such as platinum on alumina .
Industrial Production Methods
Industrial production of this compound typically employs scalable and cost-effective methods. The Debus-Radziszewski synthesis and Wallach synthesis are commonly used . These methods involve the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,2-Dimethyl-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of dyes, pigments, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
2-Methylimidazole: Similar in structure but with a single methyl group, used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Dimethylimidazole: Another derivative with two methyl groups at different positions, used in the production of corrosion inhibitors and dyes.
Uniqueness
1,2-Dimethyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility in water and its ability to form salts and esters, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
2,3-dimethylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSZJLADCHKTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122222-09-7 | |
Record name | 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reaction of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with ethyl benzoyl acetate?
A1: This reaction is the initial step in the novel synthetic route described in the research. It leads to the formation of 8-ethoxycarbonyl-6,7-dimethyl-4-oxo-2-phenylimidazo[1,5-a]pyrimidin-5-ium, hydroxide, inner salt, which is then further transformed into the final product, 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol [, ]. This highlights the role of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester as a key building block in this specific synthesis.
Q2: The research mentions "a circuitous series of ring-chain tautomerizations/rearrangements." Can you elaborate on the importance of this concept in the synthesis?
A2: The synthesis doesn't follow a direct pathway but rather utilizes a series of ring-chain tautomerizations and rearrangements to achieve the desired final structure [, ]. This means that the initial molecule undergoes multiple transformations where rings are opened and closed, and the position of atoms within the molecule changes, ultimately leading to the formation of the target imidazo[4,5-b]pyridine ring system. This emphasizes the complexity of the synthetic route and the importance of understanding these molecular rearrangements in organic synthesis.
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